![molecular formula C14H12F3N3 B13937540 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile is a chemical compound with the molecular formula C13H11F3N2 It features an imidazole ring substituted with an isopropyl group and a trifluoromethyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions: The isopropyl and trifluoromethyl groups are introduced via substitution reactions. For instance, the trifluoromethyl group can be added using trifluoromethyl iodide in the presence of a base.
Coupling with Benzonitrile: The final step involves coupling the substituted imidazole with benzonitrile using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]phenylmethanamine
- 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzenemethanol
Uniqueness
4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzonitrile moiety provides a site for further chemical modifications.
Properties
Molecular Formula |
C14H12F3N3 |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile |
InChI |
InChI=1S/C14H12F3N3/c1-9(2)20-8-12(14(15,16)17)19-13(20)11-5-3-10(7-18)4-6-11/h3-6,8-9H,1-2H3 |
InChI Key |
CPKPZFDWWFUSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





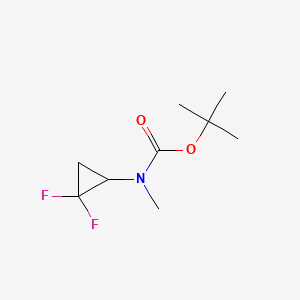
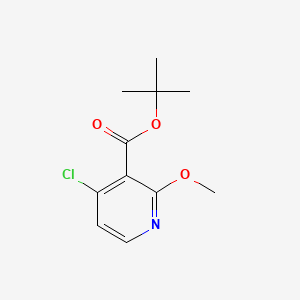
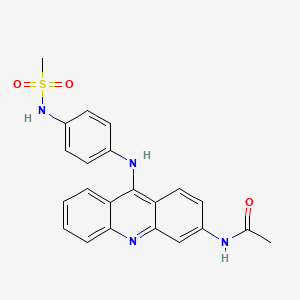
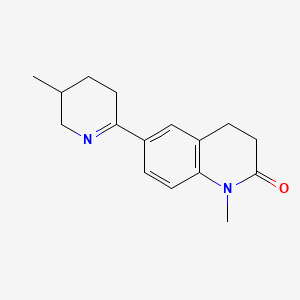
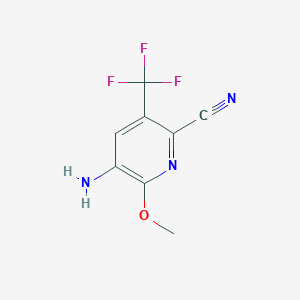
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
